4-chloro-2-nitro-1-phenylmethanesulfinylbenzene
Description
4-Chloro-2-nitro-1-phenylmethanesulfinylbenzene (hypothetical structure based on naming conventions) is a sulfinyl-substituted aromatic compound featuring a chloro group at position 4, a nitro group at position 2, and a phenylmethanesulfinyl moiety at position 1 of the benzene ring.
Properties
IUPAC Name |
1-benzylsulfinyl-4-chloro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-6-7-13(12(8-11)15(16)17)19(18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGKTCCLFJSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene typically involves the reaction of benzyl chloride with 4-chloro-2-nitrophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-1-phenylmethanesulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-nitro-1-phenylmethanesulfinylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Sulfinyl vs. Sulfides (S-) in are more electron-rich but prone to oxidation.
Substituent Positions :
- The nitro group at position 2 in the target compound may sterically hinder electrophilic substitution compared to nitro at position 4 in .
Chloro Placement :
- Chloro at position 4 in the target compound contrasts with chloro on ethyl chains or adjacent to sulfonyl groups , affecting resonance and steric effects.
Research Findings and Implications
While direct studies on this compound are unavailable, insights from analogues suggest:
Biological Activity
4-Chloro-2-nitro-1-phenylmethanesulfinylbenzene is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications, supported by case studies and research findings.
The molecular formula of this compound is C13H10ClN2O2S, with a molecular weight of 282.75 g/mol. The compound features a chloro group, a nitro group, and a sulfinyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfinyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in drug development.
Toxicity Profile
Research indicates that the compound's toxicity is influenced by its metabolic pathways. A study on the related compound 4-chloro-2-nitroaniline revealed rapid absorption and metabolism in rats, with metabolites exhibiting potential mutagenic effects. Notably, the nitro group can be reduced to form reactive intermediates that may interact with DNA, leading to systemic toxicity and mutagenesis .
Table 1: Toxicity Studies Summary
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound.
- Antimicrobial Activity : A study demonstrated that derivatives of nitrophenol compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the nitrophenol structure can enhance or diminish activity .
- Enzyme Interaction : Research on related sulfonamide compounds showed that they could inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This mechanism highlights the potential for similar interactions in this compound .
- Degradation Pathways : A study isolated a bacterium capable of degrading 4-chloro-2-nitrophenol into less harmful metabolites. This indicates the environmental relevance and potential for bioremediation applications involving compounds with similar structures .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene, and how can reaction progress be monitored?
- Methodology :
- Synthetic Route : Begin with sulfonylation of the benzene ring using methanesulfinyl chloride under anhydrous conditions. Introduce the nitro group via nitration at low temperatures (0–5°C) to avoid byproducts. Chlorination can be achieved using FeCl₃ as a catalyst.
- Monitoring : Use thin-layer chromatography (TLC) with a solvent system of hexane:ethyl acetate (7:3) to track intermediates. Confirm completion via disappearance of starting material spots (Rf ≈ 0.5 for nitro intermediates).
- Characterization : Employ and NMR to verify substituent positions. For example, the sulfinyl group’s deshielding effect appears at δ 3.2–3.5 ppm in NMR .
Q. How can researchers ensure structural accuracy when characterizing this compound?
- Methodology :
- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., Cl–C–C–S torsion ≈ 178.1° as in related sulfinylbenzene derivatives) to confirm spatial arrangement .
- Spectroscopic Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at 1050–1150 cm⁻¹) with density functional theory (DFT) calculations. Discrepancies >10 cm⁻¹ warrant re-evaluation of synthetic conditions .
Advanced Research Questions
Q. How can contradictions between computational and experimental data for substituent electronic effects be resolved?
- Methodology :
- Computational Adjustments : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electron-withdrawing effects of nitro and sulfinyl groups. Compare Mulliken charges with experimental Hammett σ values.
- Experimental Validation : Measure - HMBC correlations to confirm nitro group orientation. For example, coupling between nitro oxygen and adjacent protons resolves regiochemistry ambiguities .
- Data Table :
| Parameter | Computational (DFT) | Experimental (X-ray/NMR) |
|---|---|---|
| S=O Bond Length | 1.45 Å | 1.47 Å |
| C-NO₂ Torsion | 172.2° | 170.5° |
Q. What strategies optimize the compound’s stability under varying thermal conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset >200°C indicates stability suitable for pharmaceutical storage.
- Kinetic Studies : Use Arrhenius plots to calculate activation energy () for degradation. For example, ≈ 95 kJ/mol suggests susceptibility to hydrolysis, requiring inert storage conditions .
Q. How can researchers analyze competing reaction pathways during sulfinyl group functionalization?
- Methodology :
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to track sulfinyl oxygen exchange. Monitor via high-resolution mass spectrometry (HRMS).
- Competition Experiments : Compare yields under Brønsted vs. Lewis acid catalysis (e.g., H₂SO₄ vs. AlCl₃). Higher yields with AlCl₃ (85% vs. 60%) suggest a carbocation-mediated pathway .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodology :
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect eutectic mixtures. A sharp melting endotherm (ΔH ≈ 120 J/g) indicates >98% purity.
- Comparative Studies : Cross-reference with literature using identical drying protocols (e.g., vacuum desiccation for 24 hours). Variations >5°C suggest impurities or polymorphic forms .
Methodological Best Practices
- Advanced Instrumentation : Use single-crystal X-ray diffraction (e.g., Rigaku XtaLAB Synergy) for unambiguous structural assignments. Pair with dynamic NMR to study conformational flexibility in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
